molecular formula C9H8N2O B11917586 3-(Aziridin-1-yl)benzo[d]isoxazole

3-(Aziridin-1-yl)benzo[d]isoxazole

Cat. No.: B11917586
M. Wt: 160.17 g/mol
InChI Key: LVZASTPGBFIEOY-UHFFFAOYSA-N
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Description

3-(Aziridin-1-yl)benzo[d]isoxazole is a heterocyclic compound that features both an aziridine ring and an isoxazole ring. The presence of these two distinct functional groups imparts unique chemical properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aziridin-1-yl)benzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydroximinoyl chlorides with aziridine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-(Aziridin-1-yl)benzo[d]isoxazole undergoes various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxaziridines.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: Both the aziridine and isoxazole rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxaziridines.

    Reduction: Formation of isoxazolines.

    Substitution: Formation of substituted aziridines and isoxazoles.

Scientific Research Applications

3-(Aziridin-1-yl)benzo[d]isoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aziridin-1-yl)benzo[d]isoxazole involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The isoxazole ring can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    3-(Pyridin-3-yl)isoxazole: Known for its platelet aggregation inhibitory properties.

    3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: Investigated for its anticonvulsant activity.

Uniqueness: 3-(Aziridin-1-yl)benzo[d]isoxazole is unique due to the presence of both an aziridine and an isoxazole ring, which imparts a combination of reactivity and stability not commonly found in other compounds. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-(aziridin-1-yl)-1,2-benzoxazole

InChI

InChI=1S/C9H8N2O/c1-2-4-8-7(3-1)9(10-12-8)11-5-6-11/h1-4H,5-6H2

InChI Key

LVZASTPGBFIEOY-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=NOC3=CC=CC=C32

Origin of Product

United States

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